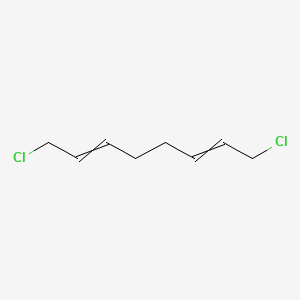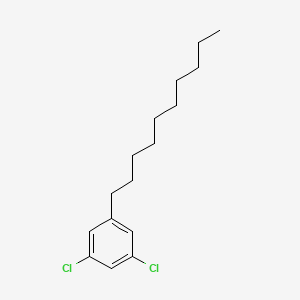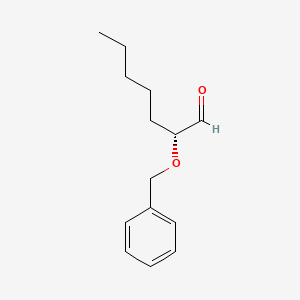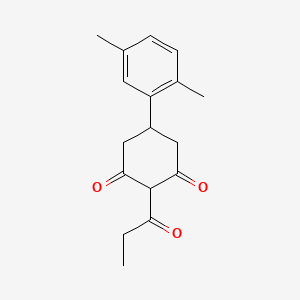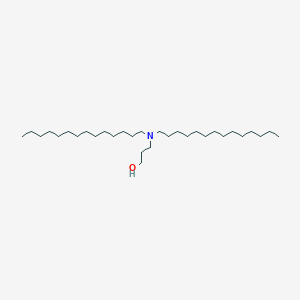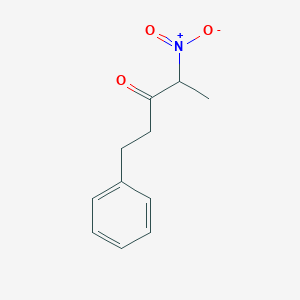![molecular formula C13H17N3OS B14406312 N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine CAS No. 87527-73-9](/img/structure/B14406312.png)
N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group, a phenoxypropyl group, and a thiadiazole ring, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with a propyl halide in the presence of a base.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research into its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
N-Methyl-3-(2-methylphenoxy)-1-propanamine: Similar in structure but lacks the thiadiazole ring.
N-Methyl-5-phenyl-1,3,4-thiadiazol-2-amine: Similar thiadiazole ring but different substituents.
Uniqueness
N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a thiadiazole ring and a phenoxypropyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
87527-73-9 |
|---|---|
分子式 |
C13H17N3OS |
分子量 |
263.36 g/mol |
IUPAC名 |
N-methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3OS/c1-10-6-3-4-7-11(10)17-9-5-8-12-15-16-13(14-2)18-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16) |
InChIキー |
AKHKIHRHTQESLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCCCC2=NN=C(S2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
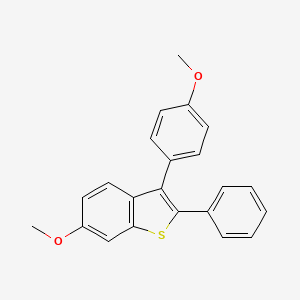
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)

